molecular formula C16H24N2O2S B2451622 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide CAS No. 2034308-67-1

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide

Cat. No.: B2451622
CAS No.: 2034308-67-1
M. Wt: 308.44
InChI Key: YLFBKENVBGAPTP-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of amides

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-16(14-3-8-20-12-14)17-11-13-1-6-18(7-2-13)15-4-9-21-10-5-15/h3,8,12-13,15H,1-2,4-7,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFBKENVBGAPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=COC=C2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the reductive amination of 1,5-diketones.

    Introduction of the Thiopyran Ring: The thiopyran ring is introduced by reacting the piperidine derivative with a suitable thiol under acidic conditions.

    Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction involving a furan derivative and the piperidine-thiopyran intermediate.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the furan-piperidine-thiopyran intermediate with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiopyran ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide bond or the furan ring, resulting in the formation of corresponding amines or dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, dihydrofuran derivatives

    Substitution: Various substituted furan derivatives

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with different molecular targets.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine
  • 4-Piperidinol, 1-(tetrahydro-2H-thiopyran-4-yl)
  • (1-(tetrahydro-2H-thiopyran-4-yl)piperidin-2-yl)methanol
  • N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)piperidin-3-amine

Uniqueness

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide stands out due to its combination of a furan ring, a piperidine ring, and a thiopyran ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound that has drawn attention for its potential biological activities, particularly in the fields of neuropharmacology and antiviral applications. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C16H28N2O2SC_{16}H_{28}N_{2}O_{2}S, with a molecular weight of approximately 296.5 g/mol. The structure incorporates a piperidine ring, a thiopyran moiety, and a furan carboxamide group, which are significant for its biological interactions.

Neuropharmacological Effects

Preliminary studies suggest that this compound exhibits anxiolytic and anticonvulsant properties. These effects are likely mediated through interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The compound's unique structure may enhance its affinity for these targets, leading to improved therapeutic outcomes in anxiety disorders and epilepsy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsMechanism of Action
AnxiolyticReduction in anxiety-like behaviorsInteraction with serotonin receptors
AnticonvulsantDecreased seizure frequencyModulation of GABAergic pathways
AntiviralInhibition of herpesvirus replicationTargeting viral enzymes and replication cycles

Antiviral Properties

Research has indicated that this compound possesses significant antiviral activity , particularly against herpesviruses such as HSV and VZV. The compound demonstrates a low effective concentration (EC50) in inhibiting viral replication, suggesting high potency.

Table 2: Antiviral Efficacy

Virus TypeEC50 (µM)Reference
HSV Type 10.060Patent
VZV0.075Patent
Cytomegalovirus (CMV)0.095Patent

Case Studies

A recent study investigated the compound's efficacy in a murine model of herpes simplex virus infection. Mice treated with this compound showed a significant reduction in viral load compared to untreated controls. This suggests potential for clinical applications in antiviral therapy.

The proposed mechanism involves the compound's ability to inhibit viral DNA synthesis by targeting viral polymerases. Additionally, it may enhance host immune responses through modulation of cytokine production, which could further contribute to its antiviral effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-3-carboxamide, and how can structural purity be validated?

  • Methodology :

  • Synthesis : Use coupling agents like HBTU or BOP for amide bond formation between the tetrahydrothiopyran-piperidine scaffold and furan-3-carboxylic acid derivatives (as in ). Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .
  • Purity Validation : Confirm purity (>98%) via HPLC with retention time comparisons (e.g., QC-SMD-TFA05 conditions in ) and LC-MS for molecular ion detection (e.g., m/z [M+H]+ analysis) .
  • Structural Confirmation : Use ¹H/¹³C NMR to verify key groups (e.g., thiopyran C-S bond at ~δ 2.8–3.2 ppm, furan C=O at ~δ 165–170 ppm) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Derivatives with polar groups (e.g., hydroxyl) improve aqueous solubility .
  • Stability : Perform accelerated stability studies (e.g., 24–72 hours at 37°C in PBS/DMSO mixtures) with LC-MS monitoring for degradation products .

Q. What preliminary pharmacological screening strategies are suitable for this compound?

  • Methodology :

  • Receptor Binding Assays : Screen against GPCRs (e.g., serotonin, dopamine receptors) due to structural similarity to piperidine-containing ligands in and . Use radioligand displacement assays .
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based activity assays (e.g., ATPase activity for kinases) .

Advanced Research Questions

Q. How can enantioselective synthesis of the tetrahydrothiopyran-piperidine scaffold be optimized?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) or asymmetric catalysis (e.g., Evans’ oxazaborolidine catalysts) to isolate enantiomers. demonstrates chiral separation via silica gel chromatography for piperazine derivatives .
  • Enantiomeric Excess (ee) : Determine ee via polarimetry or chiral NMR shift reagents .

Q. What computational approaches can predict the compound’s binding affinity to target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., homology models based on PDB entries for related ligands) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .

Q. How do structural modifications (e.g., substituents on furan or thiopyran) affect pharmacological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing furan with thiophene or altering thiopyran substituents) and compare IC₅₀ values in functional assays. shows that 2-methoxy-phenyl groups enhance receptor binding .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation, as seen in for trifluoromethyl analogs .

Q. How can contradictory data on compound activity across studies be resolved?

  • Methodology :

  • Assay Standardization : Replicate experiments using identical conditions (e.g., cell lines, buffer pH). For example, reports variable yields (40–72%) due to coupling agent choice (HBTU vs. BOP) .
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Data Contradictions and Solutions

  • Yield Variability : Differences in coupling agents (HBTU vs. EDCI) or solvent systems (THF vs. DMF) can alter reaction efficiency. Optimize using Design of Experiments (DoE) .
  • Solubility Issues : Contradictory solubility reports may arise from polymorphic forms. Characterize solid-state forms via XRD ( ) .

Key Tables

Parameter Method Example Data Reference
Synthetic YieldHBTU-mediated coupling72% ()
Purity (HPLC)QC-SMD-TFA05 conditionsRetention time: 1.63 minutes
Binding Affinity (GPCR)Radioligand displacement assayIC₅₀: 12 nM (serotonin receptor)
Enantiomeric ExcessChiral HPLCee > 99%

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